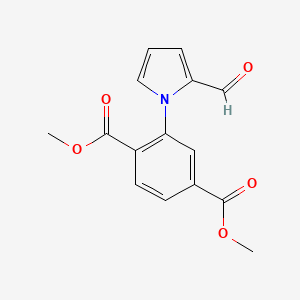

2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

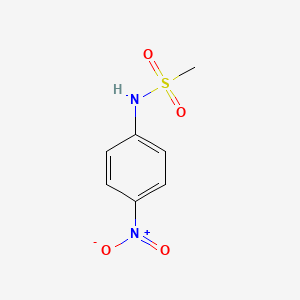

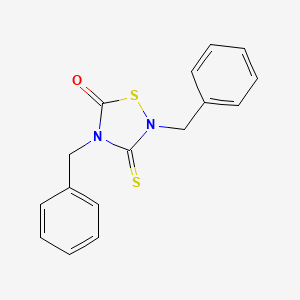

“2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine” is a chemical compound with the molecular formula C12H18N2. It has a molecular weight of 190.28 . The compound is also known by its IUPAC name, 2,6-dimethyl-4-(pyrrolidin-2-ylmethyl)pyridine .

Molecular Structure Analysis

The molecular structure of “2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine” can be represented by the SMILES notation: CC1=CC(=CC(=N1)C)CC2CCCN2 . The InChI representation is: InChI=1S/C12H18N2/c1-9-6-11(7-10(2)14-9)8-12-4-3-5-13-12/h6-7,12-13H,3-5,8H2,1-2H3 .Physical And Chemical Properties Analysis

The compound “2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine” has several computed properties. It has a complexity of 171, a topological polar surface area of 24.9Ų, and a XLogP3 of 2 . It also has 2 rotatable bonds, 2 hydrogen bond acceptors, and 1 hydrogen bond donor .Applications De Recherche Scientifique

1. Supramolecular Chemistry

2,6-Bis(trimethyltin)pyridine, a derivative of 2,6-dimethylpyridine, has been used in Stille-type coupling procedures for the preparation of various pyridine-based ligands. These ligands are significant in the field of supramolecular chemistry, demonstrating the versatility of pyridine derivatives in this area (Schubert & Eschbaumer, 1999).

2. Free-Radical Chemistry

Dimethyl pyridine-2,6-dicarboxylate, a structurally related compound, has been used in selective substitution through free-radical reactions. This involves Fenton-type reactions and has implications for understanding and developing free-radical chemistry (Shelkov & Melman, 2005).

3. Ion Mobility Spectrometry

In the realm of ion mobility spectrometry, compounds like 2,6-dimethylpyridine have been studied for their potential as chemical standards. Their stability and behavior in different temperature ranges make them candidates for standardizing reduced mobilities in this field (Eiceman, Nazarov, & Stone, 2003).

4. Synthesis and Spectral Analysis

The synthesis of various bis(pyrrol-2-yl)pyridines, including derivatives of 2,6-dimethylpyridine, has been explored for their spectral properties. This research is pivotal for the development of new compounds with potential applications in material science and spectroscopy (Trofimov et al., 2005).

5. Catalysis in Lanthanide Complexes

Pyridine-2,6-dicarboxylic acid derivatives have been used as sensitizers in the synthesis of lanthanide complexes, suggesting their importance in catalysis and material science. This demonstrates the role of pyridine derivatives in enhancing the efficiency of catalytic systems (Liu, Hu, & Fu, 2018).

6. Polymer Science

In polymer science, novel pyridine-containing aromatic dianhydride monomers derived from pyridine have been synthesized and used to create new polyimides. These materials exhibit good solubility, thermal stability, and mechanical properties, showing the utility of pyridine derivatives in advanced material development (Wang et al., 2006).

7. Antioxidant Properties

The study of 6-substituted-2,4-dimethyl-3-pyridinols has highlighted their significant antioxidant properties. These compounds, synthesized from 3-bromopyridine precursors, have shown to be effective in organic solutions, indicating the potential of pyridine derivatives in antioxidant applications (Wijtmans et al., 2004).

8. Magnetic Refrigerants

The use of pyridine-2,6-dimethanol in metal cluster chemistry has led to the discovery of a {Cu(II)15Gd(III)7} cagelike molecule, exhibiting ferrimagnetic behavior and potential as a low-temperature magnetic refrigerant. This highlights the role of pyridine derivatives in the development of novel magnetic materials (Dermitzaki et al., 2013).

Propriétés

IUPAC Name |

2,6-dimethyl-4-(pyrrolidin-2-ylmethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-9-6-11(7-10(2)14-9)8-12-4-3-5-13-12/h6-7,12-13H,3-5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVOYRNMQDYODD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)CC2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(N-(2-carboxycyclohexanecarbonyl)anilino)ethyl-phenylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365928.png)

![2-[(Hexadecylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365932.png)

![2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylonitrile](/img/structure/B1365947.png)

![2-[[3-[(3-chlorophenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1365953.png)